4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13257261
InChI: InChI=1S/C20H17ClN2O4/c1-3-27-20(26)15-10-22-17-11(2)16(21)9-8-14(17)18(15)23-13-6-4-12(5-7-13)19(24)25/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25)
SMILES: CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C
Molecular Formula: C20H17ClN2O4
Molecular Weight: 384.8 g/mol

4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid

CAS No.:

Cat. No.: VC13257261

Molecular Formula: C20H17ClN2O4

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid -

Specification

Molecular Formula C20H17ClN2O4
Molecular Weight 384.8 g/mol
IUPAC Name 4-[(7-chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid
Standard InChI InChI=1S/C20H17ClN2O4/c1-3-27-20(26)15-10-22-17-11(2)16(21)9-8-14(17)18(15)23-13-6-4-12(5-7-13)19(24)25/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25)
Standard InChI Key VYQIVIBAMOIKBT-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C
Canonical SMILES CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C

Introduction

The compound 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Synthesis and Preparation

The synthesis of 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from simpler quinoline derivatives. Although specific synthesis protocols for this exact compound are not detailed in the provided search results, general methods for synthesizing similar quinoline derivatives often involve condensation reactions, followed by substitution and coupling reactions to introduce the necessary functional groups.

Biological Activity and Potential Applications

Quinoline derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Many quinoline compounds exhibit potent antimicrobial properties, making them candidates for developing new antibiotics.

  • Anticancer Activity: Some quinoline derivatives have shown promise in inhibiting cancer cell growth, although specific data on 4-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is not available.

  • Immune System Modulation: The compound's potential impact on the immune system could be significant, given its structural similarity to other immunomodulatory quinolines.

Data Table: Compound Overview

ParameterValue
Chemical FormulaC20H17ClN2O4
Molecular WeightNot specified
Chemical StructureQuinoline core with substitutions
AvailabilityChemDiv screening libraries
Potential ApplicationsAntimicrobial, anticancer, immune system modulation

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